molecular formula C22H26N2O3 B4879084 1-(3-allyl-4-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine

1-(3-allyl-4-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine

Cat. No. B4879084
M. Wt: 366.5 g/mol
InChI Key: PFAOISWEADEBRY-UHFFFAOYSA-N
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Description

1-(3-allyl-4-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas of study. This compound is also known as PAPP and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 1-(3-allyl-4-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine is not fully understood. However, it has been suggested that it acts by modulating the activity of certain neurotransmitters such as serotonin and dopamine in the brain.
Biochemical and Physiological Effects:
1-(3-allyl-4-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines in the brain and reduce the activity of certain enzymes that are involved in the inflammatory response. It has also been found to increase the levels of certain neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-allyl-4-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine in lab experiments include its potential applications in various areas of scientific research. It is also relatively easy to synthesize and purify. However, its limitations include the fact that its mechanism of action is not fully understood, and its effects may vary depending on the dosage and administration method used.

Future Directions

There are several future directions for the study of 1-(3-allyl-4-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine. One area of interest is its potential use in the treatment of neurological disorders such as depression, anxiety, and epilepsy. Another area of interest is its potential use as an anti-inflammatory and analgesic agent. Further studies are needed to fully understand its mechanism of action and to determine its safety and efficacy for human use.
In conclusion, 1-(3-allyl-4-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas of study. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential applications and to determine its safety and efficacy for human use.

Synthesis Methods

1-(3-allyl-4-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine can be synthesized using various methods. One of the most common methods involves the reaction of 4-(4-methoxyphenyl)piperazine with 3-allyl-4-methoxybenzoyl chloride in the presence of a base. The resulting compound is then purified using different techniques such as column chromatography and recrystallization.

Scientific Research Applications

1-(3-allyl-4-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine has been studied for its potential applications in various areas of scientific research. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of depression, anxiety, and other neurological disorders.

properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-(4-methoxy-3-prop-2-enylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-4-5-17-16-18(6-11-21(17)27-3)22(25)24-14-12-23(13-15-24)19-7-9-20(26-2)10-8-19/h4,6-11,16H,1,5,12-15H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAOISWEADEBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Methoxyphenyl)piperazin-1-yl][4-methoxy-3-(prop-2-en-1-yl)phenyl]methanone

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